molecular formula C17H20N2O3 B6636911 N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide

Numéro de catalogue B6636911
Poids moléculaire: 300.35 g/mol
Clé InChI: OVGMJKZQVHQFBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide (also known as KML29) is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

KML29 acts as an inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the production of inflammatory mediators and has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting 15-LOX, KML29 reduces the production of inflammatory mediators and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
KML29 has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell death in cancer cells, and protecting against neuronal damage. KML29 has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of KML29 is its specificity for 15-LOX, which makes it a useful tool for studying the role of this enzyme in various diseases. However, one limitation of KML29 is its relatively low potency compared to other 15-LOX inhibitors, which may limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on KML29, including the development of more potent derivatives of KML29, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in more detail. Additionally, the use of KML29 in combination with other drugs may enhance its therapeutic efficacy and reduce its limitations.

Méthodes De Synthèse

KML29 can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with cyclohexylmagnesium bromide to form a cyclohexylphenol intermediate. This intermediate is then reacted with oxalyl chloride to form an acid chloride, which is then reacted with 4-hydroxymethylphenylboronic acid to form the final product, KML29.

Applications De Recherche Scientifique

KML29 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, KML29 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is also a target of KML29, as it has been shown to reduce inflammation in various animal models of inflammatory diseases. In neurodegenerative disorders, KML29 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-10-12-6-8-14(9-7-12)18-16(21)15-11-22-17(19-15)13-4-2-1-3-5-13/h1-5,11-12,14,20H,6-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGMJKZQVHQFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.